molecular formula C14H11ClF2O2 B1443005 [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- CAS No. 1155878-04-8

[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)-

Cat. No. B1443005
CAS RN: 1155878-04-8
M. Wt: 284.68 g/mol
InChI Key: SFDQYXVGTURVRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study described the synthesis of a new compound, ethyl 6-chloro-3-fluoroimidazo . The title compound was characterized by spectroscopic techniques, and its single crystal was confirmed using X-ray diffraction (XRD) .


Molecular Structure Analysis

The molecular structure of similar compounds has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving “[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-” were not found, the compound likely participates in reactions similar to those of other biphenyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior. While specific properties for “[1,1’-Biphenyl]-3-methanol, 3’-chloro-6-(difluoromethoxy)-” were not found, similar compounds have been analyzed. For instance, 3-Chloro-6-(difluoromethoxy)picolinic acid has a molecular weight of 223.5613664 .

Scientific Research Applications

[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- has a wide range of scientific research applications. It has been used in a variety of studies, including biochemical and physiological studies, drug development, and synthesis studies. The compound has been used to study the effects of various drugs on the body, as well as to investigate the mechanism of action of various drugs. It has been used to study the effects of various drugs on the brain and other organs, as well as to investigate the biochemical and physiological effects of various drugs. Additionally, the compound has been used in synthesis studies to synthesize a variety of compounds, including pharmaceuticals and other compounds.

Advantages and Limitations for Lab Experiments

[1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- has a number of advantages and limitations for lab experiments. One of the main advantages of the compound is its versatility. It can be used in a variety of experiments, including synthesis, biochemical and physiological studies, and drug development. Additionally, the compound is relatively easy to synthesize and isolate, making it a useful tool in research. However, the compound is not without its limitations. The compound has a relatively low yield, and the reaction can be difficult to control. Additionally, the compound is relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

There are a number of potential future directions for [1,1'-Biphenyl]-3-methanol, 3'-chloro-6-(difluoromethoxy)- research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, more research could be done to investigate the compound’s interactions with various drugs and to explore its potential therapeutic applications. Furthermore, further research could be done to investigate the compound’s potential as a drug delivery vehicle. Finally, more research could be done to explore the compound’s potential as a synthetic tool for the synthesis of various compounds.

Safety and Hazards

Safety data sheets provide information about the potential hazards of a substance. For instance, a safety data sheet for a similar compound, Biphenyl, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[3-(3-chlorophenyl)-4-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClF2O2/c15-11-3-1-2-10(7-11)12-6-9(8-18)4-5-13(12)19-14(16)17/h1-7,14,18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDQYXVGTURVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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